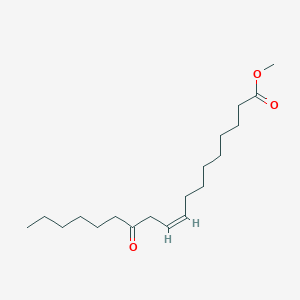

Methyl (Z)-12-oxooctadec-9-enoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (Z)-12-oxooctadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13H,3-9,11-12,14-17H2,1-2H3/b13-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPHDXIHMQRKSX-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CC=CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)C/C=C\CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elusive Presence of Methyl (Z)-12-oxooctadec-9-enoate in the Plant Kingdom: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl (Z)-12-oxooctadec-9-enoate, a methylated derivative of the well-known plant oxylipin 12-oxo-phytodienoic acid (OPDA), occupies a space of scientific intrigue. While its chemical structure is closely related to key signaling molecules in plant defense and development, direct evidence for its natural occurrence within plant tissues remains conspicuously absent from the current body of scientific literature. This technical guide provides a comprehensive overview of the established biosynthetic pathway of its precursor, OPDA, and details the experimental protocols that could be employed to investigate the potential, albeit unconfirmed, presence of this compound. This document serves as a resource for researchers navigating the complexities of oxylipin signaling and metabolism in plants.

Introduction: The Oxylipin Landscape

Oxylipins are a diverse class of lipid-derived signaling molecules in plants, synthesized from polyunsaturated fatty acids via the action of lipoxygenases and subsequent enzymes. These compounds, most notably jasmonic acid (JA) and its precursors, are integral to a plant's ability to respond to a wide array of biotic and abiotic stresses, including wounding, pathogen attack, and herbivory. They also play crucial roles in various developmental processes such as root growth, flowering, and senescence.

The focal point of this guide, this compound, is the methyl ester of 12-oxo-phytodienoic acid (OPDA). OPDA itself is a critical intermediate in the biosynthesis of jasmonic acid and has been shown to possess its own distinct signaling activities, independent of its conversion to JA[1][2]. The methylation of signaling molecules can significantly alter their bioactivity, transport, and volatility. Therefore, the potential existence of this compound in plants warrants investigation.

Despite extensive research into plant oxylipins, a thorough review of the scientific literature did not yield any direct reports confirming the isolation and identification of endogenous this compound from plant tissues. While the isolation of other oxylipin methyl esters, such as (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester from Ehretia dicksonii, has been reported[3], the same cannot be said for the 12-oxo derivative.

This guide will, therefore, focus on the known biochemistry of its precursor, OPDA, and provide the methodological framework for its potential discovery.

Biosynthesis of the Precursor: 12-oxo-phytodienoic acid (OPDA)

The biosynthesis of OPDA is a well-characterized enzymatic cascade that begins in the chloroplasts. The primary substrate for this pathway is α-linolenic acid (C18:3), which is released from chloroplast membranes by the action of lipases.

The key enzymatic steps are as follows:

-

Lipoxygenase (LOX): α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Allene Oxide Synthase (AOS): The unstable 13-HPOT is rapidly converted by allene oxide synthase (AOS) into an unstable allene oxide.

-

Allene Oxide Cyclase (AOC): Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form the enantiomerically pure (+)-cis-OPDA.

This pathway is a cornerstone of the octadecanoid pathway, which ultimately leads to the production of jasmonic acid.

OPDA Signaling: A Precursor with Potent Bioactivity

OPDA is not merely an intermediate in JA biosynthesis; it is a signaling molecule in its own right. Studies have shown that OPDA can elicit specific gene expression patterns that are distinct from those induced by JA[1]. This suggests the existence of OPDA-specific signaling pathways that are independent of its conversion to jasmonic acid. OPDA has been implicated in regulating plant defense responses and developmental processes, including seed germination and root growth[1][2][4].

Experimental Protocols for the Analysis of Oxylipins

The detection and quantification of oxylipins in plant tissues are challenging due to their low abundance and chemical instability. The following protocols provide a general framework for the extraction and analysis of oxylipins, which can be adapted to search for this compound.

Extraction of Oxylipins from Plant Tissue

This protocol is a general method for the extraction of a broad range of oxylipins.

Materials:

-

Fresh plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v)

-

Dichloromethane

-

Internal standards (e.g., deuterated OPDA or a related methyl ester)

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known amount of the powdered tissue (e.g., 100 mg) to a centrifuge tube.

-

Add the appropriate internal standards to the sample.

-

Add 1 mL of the cold extraction solvent to the tube.

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Add 2 mL of dichloromethane and 1 mL of water, vortex vigorously.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Repeat the extraction of the aqueous phase with another 2 mL of dichloromethane.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for SPE.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge, wash with a non-polar solvent, and elute the oxylipins with a more polar solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute in a small volume of a suitable solvent for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of oxylipins typically requires derivatization to increase their volatility.

Derivatization (Methylation):

To analyze for the presence of free OPDA and to create a standard for this compound, the carboxylic acid group can be methylated.

-

Reagent: Diazomethane (use with extreme caution in a fume hood) or a safer alternative like (Trimethylsilyl)diazomethane.

-

Procedure: Add the methylation reagent to the dried extract and incubate at room temperature. The reaction is typically rapid. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Splitless injection is recommended for trace analysis.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 300°C) to separate the compounds.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan mode for identification of unknown peaks and selected ion monitoring (SIM) mode for quantification of target analytes.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the analysis of oxylipins and generally does not require derivatization[5][6][7][8].

LC Parameters:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

MS/MS Parameters:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for acidic oxylipins. For a methyl ester, both positive and negative modes should be evaluated.

-

Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting a specific precursor ion for the target analyte and then monitoring for a specific product ion after fragmentation in the collision cell.

Quantitative Data

As there are no reports on the natural occurrence of this compound, there is no quantitative data to present. However, the levels of its precursor, OPDA, have been quantified in various plant species and under different conditions. The following table provides a representative summary of reported OPDA concentrations.

| Plant Species | Tissue | Condition | OPDA Concentration (ng/g FW) | Reference |

| Arabidopsis thaliana | Rosette Leaves | Wounded | ~1500 | [1] |

| Zea mays | Leaves | Unstressed | ~200 | [9] |

| Phaseolus vulgaris | Internodes | Mechanical Stimulation | Increase of several-fold | [10] |

| Bryonia dioica | Tendrils | Mechanical Stimulation | Increase of several-fold | [10] |

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an open question. While its precursor, 12-oxo-phytodienoic acid, is a well-established and biologically active component of the plant oxylipin signaling network, its methylated form has yet to be identified in planta. The lack of evidence does not definitively preclude its existence; it may be a transient intermediate, present at very low concentrations, or specific to certain plant species or conditions that have not yet been investigated.

Future research should focus on targeted metabolomic studies using highly sensitive LC-MS/MS methods to screen a wide variety of plant species, particularly those known to produce high levels of OPDA, under various stress conditions. The synthesis of an authentic standard of this compound is a critical first step to enable its unambiguous identification and quantification. Should this compound be discovered in plants, subsequent research would be needed to elucidate its biosynthetic pathway, its potential biological activity, and its role, if any, in the complex web of plant signaling. This technical guide provides the foundational knowledge and methodological framework to embark on such an investigation.

References

- 1. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? [frontiersin.org]

- 3. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with Growth Fitness [etd.auburn.edu]

- 5. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted LC-MS/MS method of oxylipin profiling reveals differentially expressed serum metabolites in type 2 diabetes mice with panaxynol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantitation of the octadecanoid 12-oxo-phytodienoic acid, a signalling compound in plant mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl (Z)-12-oxooctadec-9-enoate and its Role in Plant Oxylipin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant oxylipins are a diverse class of lipid-derived signaling molecules crucial for regulating growth, development, and responses to environmental stresses. Among these, keto fatty acids represent a significant subclass with potent biological activities. This technical guide focuses on Methyl (Z)-12-oxooctadec-9-enoate, a methylated keto fatty acid, and its relationship to the broader family of plant oxylipins. Drawing parallels with the well-studied 12-oxo-phytodienoic acid (OPDA), this document elucidates the biosynthetic pathway, potential signaling roles, and methodologies for the study of this class of compounds. This guide aims to provide a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development by presenting detailed experimental protocols, quantitative data on related compounds, and visual representations of key pathways and workflows.

Introduction to Plant Oxylipins

Oxylipins are bioactive compounds derived from the oxygenation of polyunsaturated fatty acids (PUFAs), primarily linoleic acid (18:2) and α-linolenic acid (18:3) in plants. These molecules are integral to plant defense mechanisms against pathogens and herbivores, as well as responses to abiotic stresses such as wounding and drought. The biosynthesis of oxylipins is initiated by lipoxygenase (LOX) enzymes, leading to a cascade of reactions that produce a wide array of compounds, including jasmonates, green leaf volatiles, and various keto, hydroxy, and epoxy fatty acids.

This compound is a C18 keto fatty acid methyl ester. Its core structure, 12-oxooctadec-9-enoic acid, is a close analog of 12-oxo-phytodienoic acid (OPDA), a key intermediate in the biosynthesis of jasmonic acid (JA) and a signaling molecule in its own right. Understanding the biochemistry and physiological roles of such keto fatty acids is paramount for developing novel strategies in crop protection and for the discovery of new pharmacologically active agents.

Biosynthesis of 12-Keto Fatty Acids

The biosynthesis of 12-keto fatty acids like the parent compound of this compound is intrinsically linked to the octadecanoid pathway, which is primarily initiated from α-linolenic acid released from chloroplast membranes.

The key enzymatic steps are:

-

Lipoxygenase (LOX) Action: The pathway begins with the dioxygenation of α-linolenic acid by 13-lipoxygenase (13-LOX), which forms (13S)-hydroperoxy-octadecatrienoic acid (13-HPOT).

-

Allene Oxide Synthase (AOS) Activity: The unstable 13-HPOT is then rapidly converted by allene oxide synthase (AOS) to an unstable allene oxide.

-

Allene Oxide Cyclase (AOC) Cyclization: Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA).

-

Esterification: The formation of this compound would subsequently involve the esterification of the carboxylic acid group of a similar 12-keto fatty acid precursor, a reaction that can occur as a metabolic modification.

Biosynthesis of 12-Keto Fatty Acids.

Signaling Role in Plant Stress Responses

While specific signaling data for this compound is limited, the well-documented activities of OPDA provide a strong predictive framework for its function. OPDA is not merely a precursor to JA but is a potent signaling molecule that can act independently.

Key aspects of OPDA and related keto fatty acid signaling include:

-

JA-Independent Signaling: OPDA can regulate a subset of stress-responsive genes independently of its conversion to jasmonic acid. This suggests that the α,β-unsaturated keto group in the cyclopentenone ring is a key structural feature for its biological activity.

-

Wounding and Herbivory: Levels of OPDA and other oxylipins are known to increase rapidly in response to mechanical wounding and insect feeding. This accumulation triggers downstream defense responses, including the production of anti-herbivore proteins and secondary metabolites.

-

Pathogen Defense: Oxylipins, including keto fatty acids, play a crucial role in plant immunity by activating defense gene expression and contributing to systemic acquired resistance.

Oxylipin Signaling Pathway.

Data Presentation: Quantitative Analysis of Related Oxylipins

Direct quantitative data for this compound in plant tissues is not extensively available in the literature. However, studies on its close analog, OPDA, provide valuable insights into the potential concentrations and stress-induced accumulation of this class of compounds.

| Plant Species | Tissue | Treatment | Oxylipin | Basal Level (nmol/g FW) | Induced Level (nmol/g FW) | Fold Change |

| Arabidopsis thaliana | Leaves | Wounding | OPDA | ~0.5 | ~25 | ~50 |

| Solanum lycopersicum (Tomato) | Leaves | Wounding | OPDA | ~1.0 | ~40 | ~40 |

| Nicotiana attenuata | Leaves | Herbivory | OPDA | ~2.5 | ~150 | ~60 |

Note: The values presented are approximate and compiled from various studies. Actual concentrations can vary depending on the specific experimental conditions, plant age, and analytical methods used.

Experimental Protocols

Extraction and Purification of Oxylipins from Plant Tissue

This protocol provides a general method for the extraction and purification of oxylipins, including keto fatty acids, from plant leaves.

Materials:

-

Fresh plant leaves

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 2-propanol/water/HCl (2:1:0.002, v/v/v)

-

Internal standard (e.g., d2-OPDA)

-

Dichloromethane

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Ethyl acetate

-

Nitrogen gas stream

-

Derivatization agent (for GC-MS analysis, e.g., BSTFA)

Procedure:

-

Harvest and Flash-Freeze: Harvest fresh leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a tube containing the extraction solvent and a known amount of internal standard. Vortex thoroughly and incubate on ice.

-

Phase Separation: Add water and dichloromethane, vortex, and centrifuge to separate the phases. Collect the lower organic phase.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the organic extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

-

Elute the oxylipins with a more polar solvent mixture (e.g., ethyl acetate/methanol).

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a small volume of a suitable solvent for analysis.

-

Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry, derivatize the sample to increase volatility (e.g., silylation with BSTFA).

Unveiling Methyl (Z)-12-oxooctadec-9-enoate: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (Z)-12-oxooctadec-9-enoate, a keto-fatty acid ester, represents a molecule of growing interest within the scientific community. While its history is not as extensively documented as that of other lipids, its discovery is rooted in the broader exploration of oxidized fatty acids and their physiological roles. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, offering a foundational resource for researchers in lipidomics, signaling, and drug development.

Introduction: The Emergence of an Oxylipin

The discovery of this compound is intrinsically linked to the study of oxylipins, a diverse family of oxygenated fatty acids that play critical roles as signaling molecules in both plants and animals. These molecules are typically formed through the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids. While the precise first report of this compound is not prominently documented in landmark publications, its identification is a result of advancing analytical techniques, such as mass spectrometry, that have enabled the characterization of novel lipid species from complex biological matrices.

Historically, research in this area has been driven by the desire to understand the downstream products of lipid peroxidation and the enzymatic pathways that generate specific, bioactive oxidized lipids. Keto fatty acids, including 12-keto-oleic acid, have been recognized as secondary degradation products of lipid peroxides. The esterification of the parent acid, (Z)-12-oxooctadec-9-enoic acid, to its methyl ester form is a common practice in lipid analysis to enhance volatility for gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, purification, and in the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄O₃ | PubChem |

| Molecular Weight | 310.5 g/mol | PubChem |

| CAS Number | 3047-65-2 | PubChem |

| Appearance | Not specified in literature | - |

| Solubility | Insoluble in water | Inferred from structure |

Putative Biosynthesis and Isolation

Enzymatic Oxidation Pathway

A likely biosynthetic route involves the action of lipoxygenases (LOX) and subsequent enzymes. Although oleic acid is not a classical substrate for many LOXs, certain isoforms can oxygenate it. A plausible pathway is as follows:

-

Hydroxylation: An initial hydroxylation of oleic acid at the C-12 position would yield 12-hydroxy-oleic acid.

-

Oxidation: Subsequent oxidation of the hydroxyl group to a ketone would result in the formation of (Z)-12-oxooctadec-9-enoic acid.

-

Esterification: Finally, enzymatic or chemical esterification with methanol would produce this compound.

This proposed pathway is supported by the known functions of fatty acid modifying enzymes.

Caption: Proposed biosynthetic pathway of this compound.

Isolation from Natural Sources

To date, there are no definitive reports detailing the isolation of this compound from a specific natural source. However, given its structure, it is plausible that it exists as a minor component in lipid extracts from various organisms, particularly those under oxidative stress.

Experimental Protocol: General Lipid Extraction for Screening

A general protocol for the extraction of lipids from biological samples, which could be adapted to screen for the presence of this compound, is as follows:

-

Homogenization: Homogenize the biological tissue or cell sample in a suitable solvent, typically a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

-

Extraction: Collect the lower phase and wash it with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Drying and Concentration: Dry the lipid extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under a stream of nitrogen.

-

Methylation: For GC-MS analysis, the lipid extract is often methylated. A common method is to use a reagent like boron trifluoride-methanol or by acid-catalyzed transesterification.

-

Purification: The methylated lipid extract can be further purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate specific lipid classes.

-

Analysis: The purified fraction can then be analyzed by GC-MS to identify and quantify the fatty acid methyl esters, including potentially this compound.

Caption: General workflow for the isolation and identification of this compound.

Potential Biological Significance and Signaling

The biological role of this compound is largely unexplored. However, based on the activities of structurally similar oxylipins, several potential functions can be hypothesized.

Role in Inflammatory Signaling

Many oxidized fatty acids are potent signaling molecules in inflammation. Keto-derivatives of fatty acids can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in inflammation and metabolism. It is plausible that this compound or its parent acid could modulate PPAR activity.

Involvement in Oxidative Stress Response

The formation of keto-fatty acids is often associated with oxidative stress. These molecules can be both markers and mediators of cellular damage. Further research is needed to determine if this compound plays a role in the cellular response to oxidative stress.

Caption: Hypothesized signaling role of (Z)-12-oxooctadec-9-enoic acid.

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

-

Definitive Synthesis: Development of a robust and stereospecific synthesis method to obtain pure standards for biological testing.

-

Natural Occurrence: Systematic screening of various biological sources to identify its natural occurrence and levels.

-

Biological Activity: Comprehensive evaluation of its biological activity, particularly its effects on inflammatory pathways and metabolic regulation.

-

Mechanism of Action: Elucidation of its molecular targets and signaling pathways.

Conclusion

This compound is an intriguing, yet understudied, oxylipin. While its discovery and history are not well-defined, its chemical nature places it at the crossroads of lipid metabolism and cellular signaling. This technical guide provides a summary of the current knowledge and a framework for future investigations that will undoubtedly shed more light on the biological relevance of this molecule. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for the scientific community to accelerate research in this promising area.

CAS number and molecular formula for Methyl (Z)-12-oxooctadec-9-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (Z)-12-oxooctadec-9-enoate is a keto-fatty acid methyl ester with the CAS number 3047-65-2 and the molecular formula C19H34O3 . This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the oxidation of methyl ricinoleate, and a summary of the known biological activities of related compounds. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a derivative of oleic acid. Its structure features a cis-double bond between carbons 9 and 10 and a ketone group at the 12th carbon position. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 3047-65-2 | [1] |

| Molecular Formula | C19H34O3 | [1][2] |

| Molecular Weight | 310.47 g/mol | [2] |

| IUPAC Name | methyl (9Z)-12-oxooctadec-9-enoate | |

| Synonyms | Methyl 12-oxo-octadec-9-enoate | [3] |

Synthesis of this compound

The most direct synthetic route to this compound is through the oxidation of its precursor, methyl (Z)-12-hydroxyoctadec-9-enoate, commonly known as methyl ricinoleate. Methyl ricinoleate is readily available as it is the primary component of castor oil.[4] The oxidation of the secondary alcohol group on methyl ricinoleate to a ketone yields the target compound.

A highly effective and convenient method for this transformation utilizes Pyridinium Chlorochromate (PCC) buffered with sodium acetate.[5] This method has been reported to provide higher yields and easier product isolation compared to older methods using chromic acid.[5]

Experimental Protocol: Oxidation of Methyl Ricinoleate with Pyridinium Chlorochromate (PCC)

Materials:

-

Methyl ricinoleate

-

Pyridinium Chlorochromate (PCC)

-

Sodium acetate

-

Dichloromethane (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl ricinoleate in anhydrous dichloromethane.

-

To this solution, add a molar excess of Pyridinium Chlorochromate (PCC) and a molar equivalent of sodium acetate. The sodium acetate acts as a buffer to prevent side reactions that can occur under acidic conditions.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after several hours, as indicated by the disappearance of the starting material on TLC), the reaction mixture will be a dark, heterogeneous slurry.

-

Dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.

-

Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Logical Workflow for Synthesis:

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the biological activities of structurally related keto-fatty acids and other fatty acid methyl esters provide insights into its potential applications.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of related compounds. For instance, (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, a structurally similar hydroxylated fatty acid methyl ester, has demonstrated anti-inflammatory effects.[6] Another related compound, (9Z,11E)-13-oxo-9,11-octadecadienoic acid, has also shown potent anti-inflammatory activity.[6] These findings suggest that this compound may also possess anti-inflammatory properties and warrants further investigation in relevant assays.

Cytotoxicity

The cytotoxicity of fatty acid methyl esters can vary. A study on 9,12-Octadecadienoic acid (Z, Z)-, methyl ester, a related unsaturated fatty acid methyl ester, showed that the compound was non-lethal to Vero cells up to a concentration of 250 μg/mL.[7] This suggests a potentially favorable safety profile for this class of compounds, though specific testing of this compound is necessary to determine its cytotoxic profile.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Given the anti-inflammatory potential of related compounds, future research could explore its effects on key inflammatory signaling pathways such as NF-κB and MAPK pathways, as well as its interaction with enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases.

Hypothetical Signaling Pathway Investigation Workflow:

Conclusion

This compound is a readily synthesizable keto-fatty acid methyl ester with potential for further investigation in drug discovery and development. This technical guide provides the foundational information, including its chemical properties and a detailed synthetic protocol, necessary for researchers to undertake such studies. The preliminary data on related compounds suggest that the anti-inflammatory and cytotoxic properties of this compound are promising areas for future research. The exploration of its effects on key signaling pathways will be crucial in elucidating its mechanism of action and therapeutic potential.

References

- 1. Methyl 12-oxooctadec-9-enoate | C19H34O3 | CID 30587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C19H34O3 | CID 6161489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

solubility and stability of Methyl (Z)-12-oxooctadec-9-enoate in different solvents

An In-depth Technical Guide to the Solubility and Stability of Methyl (Z)-12-oxooctadec-9-enoate

Introduction

This compound, a derivative of oleic acid, is a molecule of interest in various research fields, including biochemistry and drug discovery, due to its structural similarity to signaling lipids. A thorough understanding of its solubility and stability in different solvent systems is paramount for its accurate handling, storage, and application in experimental settings. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound, based on the general principles of lipid chemistry and data from analogous compounds.

Physicochemical Properties

This compound is a long-chain fatty acid methyl ester containing a ketone group and a cis double bond. These structural features significantly influence its polarity and, consequently, its solubility and stability. The presence of the methyl ester and ketone groups introduces some polarity, but the long hydrocarbon chain (18 carbons) imparts a predominantly nonpolar character.

Solubility Profile

General Solubility Guidelines:

-

High Solubility: Expected in nonpolar organic solvents such as hexane, cyclohexane, and other hydrocarbons. Also expected to be highly soluble in moderately polar solvents like dichloromethane, diethyl ether, and ethyl acetate.

-

Good Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where many lipids are readily dissolved for biological assays.

-

Limited Solubility: Expected in lower alcohols such as methanol and ethanol. While the ester and ketone groups can interact with the hydroxyl group of the alcohol, the long nonpolar chain limits miscibility.

-

Insoluble: Expected to be virtually insoluble in aqueous solutions, including water and buffers, due to its hydrophobic nature.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Expected Solubility | Estimated Concentration Range |

| Hexane | Nonpolar | High | > 50 mg/mL |

| Dichloromethane (DCM) | Moderately Polar | High | > 50 mg/mL |

| Diethyl Ether | Moderately Polar | High | > 50 mg/mL |

| Ethyl Acetate | Moderately Polar | High | > 50 mg/mL |

| Acetone | Polar Aprotic | Good | 10 - 50 mg/mL |

| Acetonitrile | Polar Aprotic | Good | 10 - 50 mg/mL |

| Dimethylformamide (DMF) | Polar Aprotic | Good | > 25 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | > 25 mg/mL |

| Ethanol | Polar Protic | Limited | 1 - 10 mg/mL |

| Methanol | Polar Protic | Limited | 1 - 10 mg/mL |

| Water | Polar Protic | Insoluble | < 0.1 mg/mL |

| Phosphate Buffered Saline (PBS) | Aqueous Buffer | Insoluble | < 0.1 mg/mL |

Note: These values are estimations based on the chemical structure and data for similar compounds. Experimental verification is crucial.

Stability Considerations

The stability of this compound is influenced by several factors, including the solvent, temperature, light exposure, and presence of oxygen. The primary sites of potential degradation are the cis double bond and the ketone group.

Key Degradation Pathways:

-

Oxidation: The allylic protons adjacent to the cis double bond are susceptible to auto-oxidation, leading to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and other secondary oxidation products. This process is accelerated by heat, light, and the presence of metal ions.

-

Isomerization: The cis double bond can isomerize to the more stable trans configuration, particularly in the presence of acid or heat.

-

Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, especially in the presence of water and acid or base catalysts.

-

Reactions of the Ketone Group: The ketone group can participate in various reactions, such as enolization, which can be catalyzed by acids or bases.

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Recommended Handling & Storage |

| Temperature | High temperatures accelerate oxidation, isomerization, and hydrolysis. | Store at low temperatures, preferably -20°C or -80°C for long-term storage. |

| Oxygen | Promotes auto-oxidation of the double bond. | Store under an inert atmosphere (e.g., argon or nitrogen). |

| Light | Can catalyze oxidative degradation. | Protect from light by using amber vials or wrapping containers in foil. |

| Solvent | Protic solvents can participate in hydrolysis. Solvents with residual impurities can catalyze degradation. | Use high-purity, anhydrous, and deoxygenated solvents. For stock solutions, aprotic solvents like DMF or DMSO are often preferred over alcohols. |

| pH | Acidic or basic conditions can catalyze ester hydrolysis and other reactions. | Maintain a neutral pH if aqueous environments are unavoidable, though solubility is extremely low. |

Experimental Protocols

To accurately determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination Protocol

-

Materials: this compound, selected solvents (high purity), analytical balance, vortex mixer, centrifuge, HPLC system with a suitable detector (e.g., UV-Vis or ELSD).

-

Method (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).

-

Stability Assessment Protocol

-

Materials: this compound, selected solvents, temperature-controlled incubator, light exposure chamber (optional), HPLC or GC-MS system.

-

Method:

-

Prepare stock solutions of this compound in the solvents of interest at a known concentration.

-

Aliquot the solutions into separate sealed vials for each time point and condition to be tested (e.g., different temperatures, light/dark).

-

Store the vials under the specified conditions.

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove a vial from each condition.

-

Analyze the sample by a stability-indicating analytical method (e.g., HPLC or GC-MS) to determine the remaining concentration of the parent compound.

-

The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

-

Plot the concentration of this compound versus time to determine the degradation kinetics and half-life in each condition.

-

Visualizations

Caption: Experimental workflow for solubility and stability testing.

Caption: Potential degradation pathways for the compound.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals working with this compound, a systematic approach to determining its solubility and stability is essential for generating reliable and reproducible data. It is strongly recommended to:

-

Empirically Determine Solubility: The solubility of the specific batch of the compound should be determined experimentally in the solvents relevant to the intended application.

-

Conduct Forced Degradation Studies: To understand the potential degradation products and pathways, forced degradation studies under stress conditions (e.g., high temperature, extreme pH, oxidation) are invaluable.

-

Use High-Purity Solvents: The use of anhydrous, peroxide-free, and deoxygenated solvents is crucial for preparing stock solutions and for long-term storage.

-

Optimize Storage Conditions: For maximal stability, this compound should be stored as a solid at -20°C or below, under an inert atmosphere, and protected from light. Stock solutions in aprotic solvents like DMSO or DMF should be prepared fresh, or if stored, kept at -80°C in small aliquots to minimize freeze-thaw cycles.

By adhering to these guidelines, the integrity of this compound can be maintained, ensuring the validity of experimental outcomes.

The Keto Group in Methyl (Z)-12-oxooctadec-9-enoate: A Gateway to Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (Z)-12-oxooctadec-9-enoate, a keto fatty acid ester, possesses a chemical structure suggestive of significant biological activity. While direct research on this specific molecule is limited, its core feature—the keto group on an unsaturated fatty acid backbone—is characteristic of a class of molecules with profound signaling roles in both plants and mammals. This technical guide explores the biological significance of this keto functional group by drawing parallels with well-studied analogous compounds, particularly the plant phytohormone 12-oxophytodienoic acid (OPDA). We delve into the signaling pathways, experimental methodologies, and quantitative data associated with these molecules to provide a comprehensive understanding of the potential bioactivity of this compound and the broader class of keto fatty acids. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic and biological potential of this intriguing class of lipids.

Introduction: The Significance of the Keto Group in Fatty Acid Signaling

Fatty acids and their derivatives are not merely structural components of cell membranes or sources of energy; they are also critical signaling molecules that regulate a vast array of physiological processes. The introduction of a keto group into a fatty acid backbone dramatically alters its chemical properties, creating an electrophilic center that can interact with cellular nucleophiles, thereby initiating signaling cascades. This reactivity is central to the biological function of many keto fatty acids.

In plants, 12-oxophytodienoic acid (OPDA) is a well-characterized cyclopentenone precursor of jasmonic acid (JA), a key hormone in plant defense and development.[1][2] However, OPDA also exhibits JA-independent signaling activities, highlighting the unique role of its keto-containing cyclopentenone structure.[1][3] These molecules are involved in responses to wounding, pathogen attack, and abiotic stress.[1]

In mammals, while structurally different, ketone bodies such as acetoacetate and β-hydroxybutyrate, which are derived from fatty acid metabolism, serve as alternative energy sources, particularly for the brain during periods of low glucose availability.[4][5] Beyond their metabolic role, ketone bodies are now recognized as signaling molecules that can modulate inflammation, oxidative stress, and gene expression.[5] The study of keto fatty acids is a burgeoning field with potential applications in drug development, particularly in oncology and metabolic diseases.[6]

This guide will focus on the biological significance of the keto group, using OPDA as a primary model to infer the potential activities of this compound.

The 12-Oxophytodienoic Acid (OPDA) Signaling Pathway: A Model for Keto Fatty Acid Bioactivity

OPDA is synthesized in plant chloroplasts from α-linolenic acid through the action of a series of enzymes.[2] Its signaling pathway is complex and can be both dependent on and independent of the canonical jasmonic acid receptor, CORONATINE INSENSITIVE 1 (COI1).[1][2]

COI1-Independent Signaling

A significant aspect of OPDA's biological activity is its ability to signal independently of the JA pathway. This independent signaling is crucial for a subset of defense and developmental responses.[1][3] The electrophilic nature of the α,β-unsaturated carbonyl group in the cyclopentenone ring of OPDA is thought to be key to its COI1-independent activity, allowing it to react with cellular nucleophiles, such as cysteine residues on proteins, a process known as Michael addition.

Crosstalk with other Phytohormone Pathways

OPDA signaling does not occur in isolation but rather engages in extensive crosstalk with other phytohormone signaling pathways, including those of jasmonic acid, salicylic acid (SA), abscisic acid (ABA), and ethylene (ET).[3] This integration of signals allows for a finely tuned response to various environmental stimuli. For instance, SA signaling can antagonize both OPDA and JA signaling.[3]

Experimental Protocols for Studying Keto Fatty Acid Bioactivity

Investigating the biological effects of keto fatty acids like this compound requires a combination of molecular, cellular, and biochemical approaches. The following protocols are based on methodologies used to study OPDA and can be adapted for other keto fatty acids.

Gene Expression Analysis using Microarrays or RNA-Seq

Objective: To identify genes that are differentially expressed in response to keto fatty acid treatment.

Methodology:

-

Cell/Tissue Culture: Grow plant seedlings or cell cultures under controlled conditions.

-

Treatment: Apply the keto fatty acid of interest (e.g., this compound) at various concentrations and time points. A vehicle control (e.g., ethanol or DMSO) should be used.

-

RNA Extraction: Harvest the treated tissues and extract total RNA using a suitable kit or protocol.

-

Library Preparation and Sequencing (for RNA-Seq) or Hybridization (for Microarrays): Prepare sequencing libraries from the extracted RNA or label the RNA for hybridization to a microarray chip.

-

Data Analysis: Analyze the sequencing or microarray data to identify genes with statistically significant changes in expression. This can reveal the cellular pathways affected by the keto fatty acid.[1]

Analysis of Mutant or Knockdown Models

Objective: To determine the physiological role of keto fatty acid signaling pathways.

Methodology:

-

Mutant Selection: Utilize mutants deficient in the biosynthesis or signaling of the keto fatty acid or related pathways (e.g., aos and opr3 mutants for OPDA/JA studies).[1]

-

Phenotypic Analysis: Subject the mutant and wild-type organisms to various stress conditions (e.g., wounding, pathogen infection) and observe for phenotypic differences.

-

Gene Expression Analysis: Perform quantitative RT-PCR or RNA-Seq on the mutant and wild-type organisms to confirm the role of the keto fatty acid in regulating specific genes under stress.[1]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the levels of keto fatty acids in biological samples.

Methodology:

-

Sample Preparation: Homogenize the biological tissue and extract lipids using an appropriate solvent system.

-

Internal Standard: Add a deuterated internal standard of the analyte to the extract for accurate quantification.[7]

-

Derivatization: Convert the fatty acids to their methyl esters to increase their volatility for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The compound is separated by the gas chromatograph and then detected and quantified by the mass spectrometer.[7]

-

Data Analysis: Calculate the concentration of the keto fatty acid based on the peak area ratio of the analyte to the internal standard.

Quantitative Data on Keto Fatty Acid Activity

The biological effects of keto fatty acids are often dose-dependent. The following table summarizes key quantitative data related to OPDA, which can serve as a reference for designing experiments with this compound.

| Parameter | Value | Organism/System | Reference |

| Endogenous cis-OPDA Levels (unstimulated) | Varies significantly (e.g., 4 ng/g tissue) | Various plant species | [7] |

| Endogenous cis-OPDA Levels (mechanically stimulated) | Several-fold increase | Bryonia dioica, Phaseolus vulgaris | [7] |

| OPDA Concentration for Gene Expression Studies | 50 µM | Arabidopsis thaliana | [1] |

| OPDA Inhibition of Seed Germination | More effective than JA | Arabidopsis thaliana | [2] |

The Role of Keto Fatty Acids in Mammalian Systems and Drug Development

The principles of keto fatty acid signaling are not limited to the plant kingdom. In mammals, the process of ketogenesis in the liver produces ketone bodies from fatty acids during periods of fasting, prolonged exercise, or a low-carbohydrate, high-fat (ketogenic) diet.[4][8]

Ketogenesis and its Regulation

Ketogenesis is primarily regulated by the insulin-to-glucagon ratio.[4] Low insulin and high glucagon levels trigger the breakdown of fats and the subsequent conversion of fatty acids into acetyl-CoA, the precursor for ketone body synthesis.[4]

Therapeutic Potential of Keto Fatty Acids

The ability of ketone bodies to serve as an alternative fuel source for the brain has led to the use of ketogenic diets in the management of epilepsy.[8] Furthermore, the signaling properties of ketone bodies and other keto fatty acids are being explored for their therapeutic potential in a range of conditions, including:

-

Neurodegenerative Diseases: By providing an alternative energy source and potentially reducing neuroinflammation.[5]

-

Cancer: Some cancer cells have a limited ability to metabolize ketone bodies, suggesting that a ketogenic state may selectively starve cancer cells.[6]

-

Metabolic Syndrome: Ketogenic diets can improve insulin sensitivity and lipid profiles.

The keto-enol tautomerism of the keto group is a critical aspect of the chemical reactivity and biological activity of these molecules, influencing their interactions with biological targets and their potential as drug candidates.[9]

Conclusion and Future Perspectives

While direct experimental data on this compound is currently lacking, the well-established biological roles of structurally similar keto fatty acids, particularly 12-oxophytodienoic acid in plants and ketone bodies in mammals, provide a strong rationale for its investigation as a bioactive molecule. The presence of the keto group is a key determinant of the signaling potential of these fatty acid derivatives, enabling them to modulate gene expression, cellular redox status, and a multitude of physiological processes.

Future research on this compound should focus on elucidating its specific biological targets and signaling pathways using the experimental approaches outlined in this guide. Such studies will not only advance our fundamental understanding of lipid signaling but also have the potential to uncover novel therapeutic agents for a variety of diseases. The exploration of keto fatty acids represents a promising frontier in biology and drug discovery.

References

- 1. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Keto fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 7. Quantitation of the octadecanoid 12-oxo-phytodienoic acid, a signalling compound in plant mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Methyl (Z)-12-oxooctadec-9-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (Z)-12-oxooctadec-9-enoate is an oxo-fatty acid methyl ester that belongs to a class of lipid mediators known as octadecanoids. These molecules are gaining interest in various research fields due to their potential roles in physiological and pathological processes. Accurate and reliable quantification of specific isomers, such as this compound, is crucial for understanding their biological functions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acid methyl esters (FAMEs) due to its high sensitivity and specificity.

This document provides detailed application notes and protocols for the analysis of this compound using GC-MS. It includes procedures for sample preparation, instrument parameters, and data analysis, as well as a representative signaling pathway where related oxo-fatty acids are involved.

Data Presentation: Quantitative Analysis

Quantitative analysis of this compound by GC-MS is typically achieved using an internal standard method with a calibration curve. The following table summarizes representative quantitative data for the analysis of fatty acid methyl esters using GC-MS. It is important to note that these values are illustrative and may vary depending on the specific instrumentation, column, and analytical conditions. Method validation should be performed in the user's laboratory to establish specific performance characteristics.

| Parameter | Typical Value |

| Retention Time (RT) | 20 - 25 min (highly dependent on column and temperature program) |

| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL |

| Linear Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocols

Protocol 1: Sample Preparation - Fatty Acid Methyl Ester (FAME) Derivatization

This protocol describes the conversion of lipids from a biological or other matrix into their corresponding fatty acid methyl esters, which are more volatile and suitable for GC-MS analysis.

Materials:

-

Sample containing lipids

-

Toluene

-

Methanol

-

8% (w/v) Hydrochloric Acid (HCl) in Methanol/Water (85:15, v/v)[1]

-

Hexane

-

Anhydrous Sodium Sulfate

-

Screw-capped glass test tubes

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

Procedure:

-

Place the lipid-containing sample into a screw-capped glass test tube.

-

If the sample is not already in solution, dissolve it in 0.2 mL of toluene.[1]

-

Add 1.5 mL of methanol to the sample solution.[1]

-

Add 0.3 mL of the 8% HCl solution. The final HCl concentration will be approximately 1.2% (w/v).[1]

-

Tightly cap the tube and vortex for 30 seconds.

-

Heat the reaction mixture at 100°C for 1 hour or at 45°C overnight.[1]

-

Allow the tube to cool to room temperature.

-

Add 1.0 mL of water to the tube and vortex for 30 seconds.

-

Add 2.0 mL of hexane to extract the FAMEs and vortex for 1 minute.

-

Centrifuge the tube at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

The resulting hexane solution is ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol provides typical instrument parameters for the analysis of FAMEs. Optimization may be required based on the specific instrument and column used.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC column: A polar column such as a DB-WAX, HP-INNOWax, or Rt-2560 is recommended for FAME analysis.

GC-MS Parameters:

| Parameter | Setting |

| GC Column | HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 60°C, hold for 2 min; ramp at 10°C/min to 200°C; ramp at 5°C/min to 240°C, hold for 7 min. |

| Transfer Line Temperature | 250°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40-550 |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Data Analysis:

-

Identification: The identification of this compound can be confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum is expected to show characteristic fragments. While a specific spectrum for this compound is not widely available, the NIST WebBook provides a mass spectrum for the structurally similar, shorter-chain compound, Methyl 12-oxo-9-dodecenoate, which can be used for tentative identification based on fragmentation patterns. The molecular ion for this compound (C19H34O3) would be at m/z 310.5.

-

Quantification: For quantitative analysis, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of an internal standard (e.g., methyl nonadecanoate) against the concentration of the analyte standards. Determine the concentration of this compound in the samples from this calibration curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of this compound.

Potential Signaling Pathway of a Related Oxo-Fatty Acid

While the specific signaling pathway of this compound is not well-elucidated, studies on the closely related compound 10-oxo-12(Z)-octadecenoic acid, produced by gut lactic acid bacteria, suggest a role in energy metabolism. This pathway provides a hypothetical framework for the biological action of similar oxo-fatty acids.

Caption: Proposed signaling pathway for 10-oxo-12(Z)-octadecenoic acid in energy metabolism.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Methyl (Z)-12-oxooctadec-9-enoate

Abstract

This application note details a robust method for the separation and analysis of Methyl (Z)-12-oxooctadec-9-enoate, a keto-unsaturated fatty acid methyl ester, using High-Performance Liquid Chromatography (HPLC). The protocol outlines the use of reversed-phase HPLC with UV detection, providing a reliable and efficient method for the quantification and purification of this compound, which is of interest to researchers in lipidomics, drug development, and food science.

Introduction

This compound is an oxidized lipid that plays a role in various biological processes and is a potential biomarker for oxidative stress. Accurate and reliable analytical methods are crucial for its identification and quantification in complex biological and chemical matrices. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation of fatty acids and their derivatives.[1][2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, which separates molecules based on their hydrophobicity.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results.

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile. From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to generate a calibration curve.

-

Lipid Extracts: For biological samples, lipids should be extracted using a suitable method, such as a modified Folch or Bligh-Dyer extraction. The lipid extract should be dried under a stream of nitrogen and then reconstituted in the mobile phase.

-

Filtration: Prior to injection, all samples and standards should be filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions

The following instrumental parameters have been optimized for the separation of this compound.

| Parameter | Condition |

| HPLC System | A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (85:15, v/v). |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Injection Volume | 20 µL. |

| Detector | UV-Vis Detector. |

| Detection Wavelength | 210 nm (for the carbonyl chromophore). |

| Run Time | 20 minutes. |

3. Data Analysis and Quantification

-

Identification: The peak corresponding to this compound is identified by comparing its retention time with that of a pure standard.

-

Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas from the calibration curve.

Data Presentation

The performance of the HPLC method was evaluated, and the results are summarized in the table below.

| Parameter | Value |

| Retention Time (tR) | Approx. 12.5 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2% |

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a straightforward and reliable approach for the separation and quantification of this compound. This protocol can be readily implemented in laboratories equipped with standard HPLC instrumentation and will be a valuable tool for researchers studying oxidized lipids in various scientific disciplines. While gas chromatography is a predominant technique for fatty acid analysis, HPLC is particularly useful for less common samples and for avoiding the degradation of heat-sensitive functional groups.[1] The use of reversed-phase chromatography allows for the separation of fatty acids based on both chain length and degree of unsaturation.[1]

References

Application Notes and Protocols for the Structural Elucidation of Methyl (Z)-12-oxooctadec-9-enoate using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules, including complex lipids such as Methyl (Z)-12-oxooctadec-9-enoate. This document provides a comprehensive guide to the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy for the structural characterization of this keto-fatty acid methyl ester. Detailed experimental protocols for sample preparation, data acquisition, and processing are presented, alongside illustrative data tables and visualizations to facilitate understanding and implementation in a research setting. While specific experimental NMR data for this compound is not publicly available, this guide utilizes data from structurally related compounds to predict and explain the expected spectral features, providing a robust framework for researchers working with similar molecules.

Introduction

This compound is a long-chain fatty acid methyl ester containing a ketone functional group and a cis-double bond. Its molecular formula is C₁₉H₃₄O₃ and its structure presents several key features for NMR analysis: a methyl ester group, a long aliphatic chain, a Z-configured carbon-carbon double bond, and a ketone carbonyl group. The precise determination of the position and geometry of the double bond, as well as the location of the ketone group, is critical for confirming its chemical identity and for understanding its chemical and biological properties. NMR spectroscopy, through various experiments like ¹H, ¹³C, COSY, HSQC, and HMBC, provides the necessary through-bond and through-space correlations to assemble the molecular structure with high confidence.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables summarize the predicted chemical shifts based on the analysis of structurally similar compounds, including oleic acid methyl ester and other keto-fatty acids. These tables serve as a guide for what to expect during the analysis of this or related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH₃-O) | ~3.67 | s | - |

| H-2 (α-CH₂) | ~2.30 | t | 7.5 |

| H-3 (β-CH₂) | ~1.63 | p | 7.5 |

| H-4 to H-7 (-CH₂-)n | ~1.25-1.35 | m | - |

| H-8 (allylic) | ~2.03 | q | 7.0 |

| H-9, H-10 (olefinic) | ~5.35 | m | - |

| H-11 (allylic) | ~2.25 | t | 7.5 |

| H-13 (α to C=O) | ~2.40 | t | 7.4 |

| H-14 to H-17 (-CH₂-)n | ~1.25-1.35 | m | - |

| H-18 (terminal CH₃) | ~0.88 | t | 7.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O, ester) | ~174.2 |

| C-2 | ~34.1 |

| C-3 | ~24.9 |

| C-4 to C-7 | ~29.1-29.7 |

| C-8 | ~27.2 |

| C-9 | ~129.8 |

| C-10 | ~130.0 |

| C-11 | ~32.5 |

| C-12 (C=O, ketone) | ~211.5 |

| C-13 | ~42.8 |

| C-14 | ~23.9 |

| C-15 to C-17 | ~29.1-31.8 |

| C-18 | ~14.1 |

| O-CH₃ | ~51.4 |

Experimental Protocols

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1.0 s.

-

Acquisition Time (aq): ~4 s.

-

Spectral Width (sw): 12-16 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

-

Number of Scans: 1024-4096 (or more, depending on concentration and experiment time).

-

Relaxation Delay (d1): 2.0 s.

-

Acquisition Time (aq): ~1 s.

-

Spectral Width (sw): 220-240 ppm.

-

-

2D NMR (COSY, HSQC, HMBC) Acquisition: Utilize standard, vendor-supplied pulse programs and parameter sets. Adjust the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of CDCl₃ can be used for referencing (δH = 7.26 ppm, δC = 77.16 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structural Elucidation Workflow & Visualization

The structural elucidation of this compound using NMR is a systematic process. The following diagram illustrates the logical workflow from sample preparation to the final structure confirmation.

The following diagram illustrates the key predicted 2D NMR correlations that would be crucial for confirming the structure of this compound.

Conclusion

NMR spectroscopy is a powerful and essential tool for the complete structural elucidation of this compound. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can confidently determine the connectivity, functional group placement, and stereochemistry of the molecule. The protocols and predicted data presented in this application note provide a solid foundation for scientists and professionals in the fields of chemistry and drug development to successfully characterize this and other related long-chain fatty acid derivatives. While the absence of experimental data necessitates the use of predictions, the principles and methodologies outlined herein remain robust and widely applicable.

Application Notes and Protocols for the Synthesis of Methyl (Z)-12-oxooctadec-9-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (Z)-12-oxooctadec-9-enoate is a keto fatty acid ester with significant research interest due to its potential applications in various fields, including as a precursor for the synthesis of complex bioactive molecules and as a subject of study in lipid metabolism. This document provides a detailed protocol for the laboratory-scale synthesis of this compound for research purposes. The synthesis is a two-step process commencing with the readily available and renewable resource, ricinoleic acid, the primary fatty acid in castor oil. The first step involves the esterification of ricinoleic acid to produce methyl ricinoleate. The subsequent step is the selective oxidation of the secondary hydroxyl group of methyl ricinoleate to the corresponding ketone.

Synthesis Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Step 1: Esterification of (R,Z)-12-hydroxyoctadec-9-enoic acid (Ricinoleic Acid) to yield Methyl (R,Z)-12-hydroxyoctadec-9-enoate (Methyl Ricinoleate).

-

Step 2: Oxidation of Methyl (R,Z)-12-hydroxyoctadec-9-enoate to produce this compound.

This protocol will detail the necessary reagents, equipment, and step-by-step procedures for both reactions, along with purification and characterization methods.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Key Spectroscopic Data (Expected) |

| (R,Z)-12-hydroxyoctadec-9-enoic acid (Ricinoleic Acid) | C₁₈H₃₄O₃ | 298.46 | Viscous liquid | ¹H NMR: δ 5.3-5.6 (m, 2H, -CH=CH-), 3.6 (m, 1H, -CH(OH)-), 2.3 (t, 2H, -CH₂COOH). ¹³C NMR: δ 179-180 (COOH), 125-135 (-CH=CH-), 71-72 (-CH(OH)-). |

| Methyl (R,Z)-12-hydroxyoctadec-9-enoate (Methyl Ricinoleate) | C₁₉H₃₆O₃ | 312.49[1] | Oily liquid | ¹H NMR: δ 5.3-5.6 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 3.6 (m, 1H, -CH(OH)-), 2.3 (t, 2H, -CH₂COOCH₃). ¹³C NMR: δ 174 (COOCH₃), 125-135 (-CH=CH-), 71-72 (-CH(OH)-), 51.5 (-OCH₃). |

| This compound | C₁₉H₃₄O₃ | 310.47[2][3] | Oily liquid | ¹H NMR: δ 5.3-5.6 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.5 (t, 2H, -CH₂C(=O)-), 2.3 (t, 2H, -CH₂COOCH₃). ¹³C NMR: δ 209-211 (C=O), 174 (COOCH₃), 125-135 (-CH=CH-), 51.5 (-OCH₃). |

Experimental Protocols

Step 1: Synthesis of Methyl (R,Z)-12-hydroxyoctadec-9-enoate (Methyl Ricinoleate)

This protocol is adapted from a literature procedure for the esterification of ricinoleic acid.[4]

Materials:

-

(R,Z)-12-hydroxyoctadec-9-enoic acid (Ricinoleic acid, ~80% pure)

-

Methanol (MeOH), anhydrous

-

Boron trifluoride-methanol complex (BF₃·2MeOH)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ricinoleic acid (e.g., 21 g, ~56 mmol based on 80% purity) in anhydrous methanol (140 mL).

-

With stirring, add boron trifluoride-methanol complex (BF₃·2MeOH, e.g., 3.85 mL, 35.5 mmol) to the solution.

-

Heat the reaction mixture to 50°C and maintain stirring overnight (approximately 16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until completion.

-

Once the reaction is complete, remove the methanol using a rotary evaporator.

-

Transfer the resulting oily residue to a separatory funnel using ethyl acetate (100 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl (R,Z)-12-hydroxyoctadec-9-enoate.

-

The crude product can be purified further by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol utilizes Pyridinium Chlorochromate (PCC) for the selective oxidation of the secondary alcohol.[4]

Materials:

-